molecular formula C14H18N2O2 B7476329 N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide

N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide

货号 B7476329
分子量: 246.30 g/mol
InChI 键: GHQYGXGSBNYIBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

作用机制

N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide works by irreversibly binding to the mutated EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. As a result, the cancer cells are inhibited from growing and dividing, leading to tumor shrinkage and improved survival rates.
Biochemical and Physiological Effects:
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has been shown to have a high selectivity for the mutated EGFR protein, which minimizes the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, which allows for effective distribution and retention in the body. In terms of physiological effects, N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has been shown to cause mild to moderate adverse effects, such as diarrhea, nausea, and fatigue.

实验室实验的优点和局限性

One advantage of using N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide in lab experiments is its high potency and selectivity for the mutated EGFR protein, which allows for accurate and reliable results. However, one limitation is the potential for resistance to develop over time, which may affect the accuracy and relevance of the experimental results.

未来方向

There are several future directions for the research of N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide. One direction is the development of combination therapies that can enhance its effectiveness and overcome resistance mechanisms. Another direction is the investigation of its potential use in other types of cancer, such as breast and colon cancer. Additionally, further research is needed to better understand the mechanisms of resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide and to develop strategies to overcome it.
In conclusion, N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide is a promising drug in the treatment of NSCLC that has been extensively studied for its effectiveness and safety. Its high potency and selectivity make it a valuable tool in lab experiments, and its potential for combination therapies and use in other types of cancer make it a topic of ongoing research.

合成方法

The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide involves the reaction of 3,5-dimethyl-4-nitrobenzoic acid with 2-azetidinone in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and lithium aluminum hydride to obtain the final product.

科学研究应用

N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has been extensively studied for its effectiveness in the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR T790M mutation, which is a common cause of resistance to first-generation EGFR inhibitors. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has also been studied in combination with other cancer drugs, such as chemotherapy and immune checkpoint inhibitors.

属性

IUPAC Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-6-11(2)8-12(7-10)14(18)15-9-13(17)16-4-3-5-16/h6-8H,3-5,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQYGXGSBNYIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(=O)N2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。